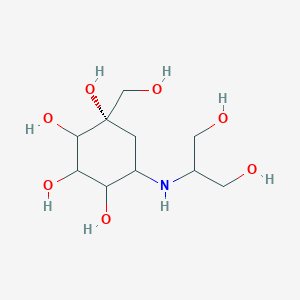

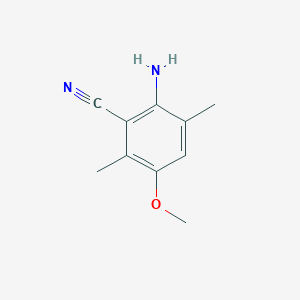

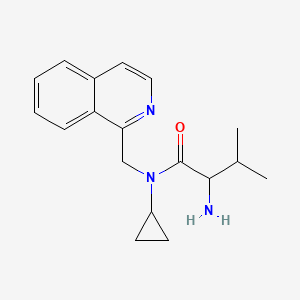

(1S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Voglibose is an alpha-glucosidase inhibitor used primarily for lowering postprandial blood glucose levels in individuals with diabetes mellitus . It was discovered by Takeda Pharmaceutical Company in 1981 and first launched in Japan in 1994 under the trade name BASEN . Voglibose works by delaying the absorption of glucose in the intestines, thereby preventing a sudden surge in blood glucose levels after meals .

準備方法

Voglibose is synthesized through a series of chemical reactions involving valiolamine, a branched-chain aminocyclitol, or pseudo-amino sugar . The synthetic route typically involves the N-substitution of valiolamine with a glycerol-derived moiety . The compound is generally administered orally and is available in various formulations, including tablets .

化学反応の分析

Voglibose undergoes several types of chemical reactions, including:

Oxidation: Voglibose can be oxidized under specific conditions to form various oxidation products.

Reduction: The compound can be reduced to its corresponding alcohols.

Substitution: Voglibose can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include sodium periodate for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Voglibose has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying alpha-glucosidase inhibition.

Medicine: It is primarily used in the treatment of type 2 diabetes mellitus to control postprandial blood glucose levels.

Industry: Voglibose is used in the pharmaceutical industry for the development of anti-diabetic medications.

作用機序

Voglibose exerts its effects by competitively inhibiting alpha-glucosidase enzymes in the brush border of the small intestines . These enzymes are responsible for breaking down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream . By inhibiting these enzymes, voglibose slows down the digestion and absorption of carbohydrates, leading to a gradual release of glucose into the bloodstream and preventing a rapid increase in postprandial plasma glucose levels .

類似化合物との比較

Compared to these compounds, voglibose is considered to be more potent and better tolerated . While all three drugs work by inhibiting alpha-glucosidase enzymes, voglibose has shown a unique ability to enhance glucagon-like peptide-1 (GLP-1) secretion, which further aids in glucose metabolism .

Similar Compounds

Acarbose: Another alpha-glucosidase inhibitor used to manage postprandial blood glucose levels.

Voglibose stands out due to its additional benefits in enhancing GLP-1 secretion and its potential neuroprotective effects .

特性

分子式 |

C10H21NO7 |

|---|---|

分子量 |

267.28 g/mol |

IUPAC名 |

(1S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol |

InChI |

InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6?,7?,8?,9?,10-/m0/s1 |

InChIキー |

FZNCGRZWXLXZSZ-XZXVQBCNSA-N |

異性体SMILES |

C1C(C(C(C([C@]1(CO)O)O)O)O)NC(CO)CO |

正規SMILES |

C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B14785046.png)

![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14785048.png)

![2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14785056.png)

![phenyl N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]carbamate](/img/structure/B14785066.png)

![2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazinane-3,5-dione](/img/structure/B14785078.png)

![2-(10-Chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14785122.png)